Dehydrosoyasaponin I
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Overview
Description
Dehydrosoyasaponin I is a triterpene glycoside compound that belongs to the class of saponins. It is primarily found in various plants such as Abrus cantoniensis, Medicago sativa, Russell lupine, Desmodium styracifolium, and Phaseolus vulgaris . This compound is known for its diverse biological activities and has been studied extensively for its potential therapeutic applications.
Scientific Research Applications
Dehydrosoyasaponin I has a wide range of scientific research applications:
Mechanism of Action
- Incorporating single channels into planar lipid bilayers allows the study of DHS-I’s effects on channel activity .
- DHS-I activates maxi-K channels through a high-order reaction, with at least three to four DHS-I molecules binding to maximally activate the channel .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Dehydrosoyasaponin I plays a significant role in biochemical reactions. It is a potent activator of high-conductance, calcium-activated potassium (maxi-K) channels . The interaction of this compound with these channels has been studied extensively .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of maxi-K channels . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a high-order reaction . It binds to the open conformations of maxi-K channels with 10–20-fold higher affinity than to closed conformations . This binding interaction leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrosoyasaponin I can be synthesized through the hydrolysis of soyasaponin VI. The process involves the extraction of soyasaponins from plant flour using a suitable solvent, followed by treatment with light to produce this compound . The hydrolytic reaction occurs at the C-22 position, generating 3-hydroxy-2-methyl-4-pyrone (maltol) and this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of soyasaponins from legume crops such as soybeans. The extracted soyasaponins are then subjected to hydrolysis under controlled conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Dehydrosoyasaponin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Comparison with Similar Compounds
- Soyasaponin I
- Soyasaponin VI
- Soyasapogenol E
Comparison: Dehydrosoyasaponin I is unique among its similar compounds due to its specific ability to activate maxi-K channels. While other soyasaponins like soyasaponin I and soyasaponin VI also exhibit biological activities, this compound’s distinct mechanism of action and higher affinity for maxi-K channels set it apart .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Dehydrosoyasaponin I involves the conversion of Soyasaponin I into Dehydrosoyasaponin I through a series of chemical reactions.", "Starting Materials": [ "Soyasaponin I", "Methanol", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Ethanol", "Chloroform", "Water" ], "Reaction": [ "Soyasaponin I is dissolved in methanol.", "Hydrogen peroxide and sodium hydroxide are added to the solution.", "The mixture is stirred and heated at a temperature of 60-70°C for 6-7 hours.", "The reaction mixture is cooled and filtered.", "Acetic acid is added to the filtrate to adjust the pH.", "The solution is extracted with chloroform.", "The chloroform layer is separated and evaporated to dryness.", "The residue is dissolved in ethanol and filtered.", "The filtrate is evaporated to dryness.", "The resulting product is Dehydrosoyasaponin I." ] } | |
CAS No. |
117210-14-7 |
Molecular Formula |
C48H76O18 |
Molecular Weight |
941.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H76O18/c1-21-29(52)31(54)35(58)40(61-21)65-37-32(55)30(53)24(19-49)62-41(37)66-38-34(57)33(56)36(39(59)60)64-42(38)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)18-27(51)44(23,4)15-16-47(22,48)7/h9,21,23-26,28-38,40-42,49-50,52-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42?,44+,45-,46+,47+,48+/m0/s1 |
InChI Key |
CROUPKILZUPLQA-MVVLPMKLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](OC3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
melting_point |
272-280°C |
physical_description |
Solid |
Synonyms |
dehydrosoyasaponin I DHS-I |
Origin of Product |
United States |
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